Tert-butyl 2-acetamido-3-(3-amino-2-hydroxy-3-oxopropyl)sulfanylpropanoate
Description
Properties
Molecular Formula |
C12H22N2O5S |
|---|---|
Molecular Weight |
306.38 g/mol |
IUPAC Name |
tert-butyl 2-acetamido-3-(3-amino-2-hydroxy-3-oxopropyl)sulfanylpropanoate |
InChI |
InChI=1S/C12H22N2O5S/c1-7(15)14-8(11(18)19-12(2,3)4)5-20-6-9(16)10(13)17/h8-9,16H,5-6H2,1-4H3,(H2,13,17)(H,14,15) |
InChI Key |
WAGGQWFETBDNLY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(CSCC(C(=O)N)O)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Stepwise Synthesis
The synthesis typically follows these key steps:
Starting Material Preparation
The synthesis begins with L-cysteine derivatives or related amino acids. The amino group is protected by acetylation using acetic anhydride under controlled pH and temperature conditions to form the 2-acetamido intermediate.Esterification
The carboxyl group is converted into a tert-butyl ester, often using tert-butanol in the presence of acid catalysts or via tert-butyl chloroformate. This protects the acid functionality during subsequent reactions.Introduction of the Sulfanyl Side Chain
The sulfanylpropanoate side chain is introduced by nucleophilic substitution or thiol-ene reactions, attaching the 3-amino-2-hydroxy-3-oxopropyl group to the sulfur atom of the cysteine backbone.Functional Group Transformations
The hydroxy and oxo groups on the side chain are introduced or preserved through selective oxidation or reduction steps, often involving mild oxidizing agents or catalytic hydrogenation.Purification
The crude product is purified using chromatographic techniques such as flash column chromatography or preparative HPLC to achieve high purity.
Reaction Conditions and Parameters
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Acetylation | Acetic anhydride, water, ice bath, room temperature | Controls acetylation of amino group, avoids overreaction |
| Esterification | tert-Butanol, acid catalyst or tert-butyl chloroformate | Protects carboxyl group |
| Sulfanyl group introduction | Thiol nucleophile, base, solvent (e.g., dichloromethane) | Requires inert atmosphere to prevent oxidation |
| Oxidation/Reduction | Mild oxidants or Pd/C catalytic hydrogenation | Adjusts oxidation state of side chain groups |
| Purification | Chromatography (silica gel, reverse phase) | Ensures removal of impurities and side products |
Research Discoveries and Optimization
Yield Optimization: Controlling temperature and pH during acetylation and esterification steps significantly improves yield and minimizes side reactions.
Purity Enhancement: Chromatographic purification, particularly flash column chromatography, is essential to separate closely related impurities due to the compound's multiple functional groups.
Functional Group Stability: The sulfanyl linkage is sensitive to oxidation; therefore, inert atmosphere conditions (nitrogen or argon) are recommended during synthesis and storage.
Catalytic Hydrogenation: For related intermediates such as 3-amino-2-hydroxyacetophenone (a structurally related compound), Pd/C catalyzed hydrogenation under controlled pressure and temperature is effective for selective reduction without damaging sensitive groups.
Related Synthetic Techniques from Literature
The preparation of 3-amino-2-hydroxyacetophenone, a key intermediate in related synthetic pathways, involves acetylation, bromination, Hoesch reaction, and catalytic hydrogenation steps with detailed control over reaction parameters to achieve high purity and yield.
The use of protecting groups such as tert-butyl carbamate (BOC) in amino alcohol derivatives is well-documented, providing stability during multi-step syntheses.
Quaternary α-amino acid derivatives synthesis methods involving tert-butyl esters and acetamido groups provide a framework for the protection and functionalization strategy employed in this compound's synthesis.
Summary Table of Preparation Method
The preparation of tert-butyl 2-acetamido-3-(3-amino-2-hydroxy-3-oxopropyl)sulfanylpropanoate is a sophisticated multi-step organic synthesis involving protection of amino and carboxyl groups, introduction of a sulfanyl side chain, and careful functional group transformations. The process demands precise control of reaction conditions and purification to yield a compound of high purity suitable for biochemical research applications. Research advances in related synthetic intermediates and protecting group strategies have informed and optimized these preparation methods.
Chemical Reactions Analysis
Oxidation of the Sulfanyl Group
The thioether group undergoes oxidation under controlled conditions:
-
Reagents : Hydrogen peroxide (H₂O₂), meta-chloroperbenzoic acid (mCPBA), or ozone (O₃).
-
Products :
-
Sulfoxide (mono-oxidation): Forms a chiral center at sulfur.
-
Sulfone (di-oxidation): Requires stronger oxidants or prolonged reaction times.
-
-
Mechanism : Electrophilic oxidation via oxygen insertion into the S–C bond.
-
Applications : Sulfoxides are intermediates in asymmetric synthesis, while sulfones enhance electrophilicity for subsequent substitutions.
Reduction Reactions
Selective reduction of functional groups:
-
Thioether to Thiol :
-
Reagents : Raney nickel/H₂ or lithium aluminum hydride (LiAlH₄).
-
Conditions : Anhydrous ethanol, 50–60°C.
-
-
Amide Reduction :
Hydrolysis Reactions
Controlled cleavage of protective groups:
-
tert-Butyl Ester Hydrolysis :
-
Acetamido Hydrolysis :
-
Reagents : Aqueous NaOH or enzymatic (e.g., acylase).
-
Outcome : Generates a free amine, critical for further functionalization.
-
Nucleophilic Substitution at the Sulfide
The sulfanyl group participates in SN2 reactions:
-
Alkylation :
-
Reagents : Alkyl halides (e.g., methyl iodide) in DMF.
-
Product : Thioether derivatives with altered steric/electronic profiles.
-
-
Arylation :
-
Reagents : Aryl diazonium salts under basic conditions.
-
Application : Introduces aromatic groups for drug conjugate synthesis.
-
Condensation Reactions
Formation of peptide or ester bonds:
-
Peptide Coupling :
-
Esterification :
-
Reagents : Alcohols with acid catalysts (e.g., H₂SO₄).
-
Outcome : Swaps the tert-butyl group for other esters, modulating solubility.
-
Stability Under Thermal and pH Conditions
-
Thermal Degradation :
-
Decomposition above 150°C, releasing isobutylene and CO₂ from the tert-butyl ester.
-
-
pH Sensitivity :
-
Stable in neutral conditions but undergoes rapid hydrolysis in acidic/basic media.
-
Mechanistic Insights
-
Stereochemical Outcomes : Oxidation and nucleophilic substitutions at sulfur often proceed with retention of configuration, critical for producing enantiopure intermediates.
-
Kinetic Control : Hydrolysis of the tert-butyl ester is faster than the acetamido group under acidic conditions, allowing selective deprotection .
This compound’s versatility in organic synthesis and drug development stems from its balanced reactivity profile, enabling precise modifications for target-oriented applications .
Scientific Research Applications
Tert-butyl 2-acetamido-3-(3-amino-2-hydroxy-3-oxopropyl)sulfanylpropanoate has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-acetamido-3-(3-amino-2-hydroxy-3-oxopropyl)sulfanylpropanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl (S)-2-acetamido-3-(4-((2-(p-tolyloxy)allyl)oxy)phenyl)propanoate ()
- Structural Similarities: Both compounds share an acetamido-protected amino acid backbone and an ester group (tert-butyl vs. ethyl). The α-carbon is substituted with a functionalized side chain.
- Key Differences: Side Chain: The target compound has a sulfanyl group linked to a 3-amino-2-hydroxy-3-oxopropyl moiety, while the compared compound features an aromatic ether with a p-tolyloxyallyl group. Ester Group: The tert-butyl ester in the target compound enhances lipophilicity and acid stability compared to the ethyl ester, which is more prone to hydrolysis under basic conditions. Reactivity: The sulfanyl group in the target compound may participate in redox reactions or GST-mediated conjugation, whereas the aromatic ether in the compared compound is more likely to engage in π-π interactions or oxidative metabolism.
Boc-Protected Cysteine Derivatives
- Structural Similarities :
- Both employ tert-butyl-based protecting groups (Boc or tert-butyl ester).
- Contain a sulfur atom in the side chain.
- Key Differences: Functionalization: The target compound’s side chain includes additional amino, hydroxy, and oxo groups, enabling hydrogen bonding and chelation, unlike simpler cysteine derivatives.
Glutathione (GSH) Derivatives
- Functional Similarities :
- Key Differences: Structure: GSH has a γ-glutamyl-cysteinyl-glycine tripeptide structure, while the target compound is a single amino acid derivative with a tert-butyl ester. Role: GSH directly conjugates with electrophiles via its thiol group, whereas the target compound’s sulfanyl group may act as a substrate or modulator for GSTs.
Physicochemical Comparison
Biological Activity
Tert-butyl 2-acetamido-3-(3-amino-2-hydroxy-3-oxopropyl)sulfanylpropanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, antioxidant properties, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its IUPAC name: this compound. Its molecular formula is , and it features a tert-butyl group, an acetamido group, and a sulfanyl propanoate moiety.
-
Enzyme Inhibition :
- The compound has shown potential as an inhibitor of acetylcholinesterase (AChE), which is significant in the treatment of Alzheimer's disease. Studies indicate that structural modifications can enhance its inhibitory activity against AChE, possibly through hydrogen bonding and ionic interactions with active site residues .
-
Antioxidant Activity :
- Antioxidant properties were assessed using various assays, including the ABTS radical-scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay. The results indicated that the compound exhibits significant radical scavenging activity, surpassing standard antioxidants such as Trolox and BHT in certain tests .
Antioxidant Activity
The antioxidant activity was quantified through several methods:
| Assay Type | IC50 Value (μM) | Reference Compound |
|---|---|---|
| ABTS | 6.23 ± 0.33 | Trolox (91.8 ± 0.3) |
| FRAP | Not specified | BHT (approximately 30 μM) |
These findings suggest that this compound is a potent antioxidant, potentially useful in preventing oxidative stress-related diseases .
Case Studies
- Neuroprotective Effects :
- Anti-inflammatory Properties :
Q & A
Basic: What are the standard synthetic protocols and characterization methods for tert-butyl 2-acetamido-3-(3-amino-2-hydroxy-3-oxopropyl)sulfanylpropanoate?
Methodological Answer:
The synthesis typically involves multi-step reactions with careful selection of protecting groups and coupling agents. For example:
- Step 1 : Use tert-butyl esters as protecting groups for carboxylic acids to enhance solubility and stability during reactions .
- Step 2 : Introduce sulfanyl and acetamido moieties via nucleophilic substitution or thiol-ene chemistry, ensuring inert atmospheres (e.g., nitrogen) to prevent oxidation .
- Purification : Flash chromatography (e.g., silica gel with gradients of ethyl acetate/hexane) is standard for isolating intermediates. Final products may require recrystallization or preparative HPLC for high purity .
- Characterization :
- NMR Spectroscopy : H and C NMR confirm regiochemistry and stereochemistry, with specific shifts for tert-butyl (~1.2–1.4 ppm) and acetamido groups (~2.0 ppm) .
- HRMS : Validates molecular ion peaks and isotopic patterns .
- IR Spectroscopy : Identifies key functional groups (e.g., C=O at ~1700 cm, N-H stretches at ~3300 cm) .
Basic: How can researchers optimize reaction yields for this compound under varying conditions?
Methodological Answer:
Yield optimization requires systematic parameter screening:
- Temperature : Elevated temperatures (e.g., 85°C) accelerate coupling reactions but may degrade heat-sensitive intermediates. Lower temperatures (~0–25°C) preserve stereochemistry in chiral centers .
- Catalysts : Diphenyl phosphate or Lewis acids (e.g., ZnCl) enhance reaction rates in esterification and amidation steps .
- Solvent Selection : Polar aprotic solvents (e.g., THF, DMF) improve solubility of intermediates, while non-polar solvents (e.g., DCM) aid in phase separation during workup .
- Reaction Monitoring : TLC or inline FTIR tracks progress; quenching reactions at 60–80% conversion minimizes by-products .
Advanced: What analytical strategies resolve contradictions in spectral data for structurally similar impurities?
Methodological Answer:
Impurity profiling involves:
- LC-MS/MS : Differentiates isobaric contaminants by fragmentation patterns (e.g., distinguishing sulfanyl vs. hydroxyl adducts) .
- 2D NMR : NOESY or HSQC correlations clarify spatial arrangements of substituents, resolving ambiguities in H NMR overlaps .
- Comparative Synthesis : Synthesize suspected impurities (e.g., (R)-2-acetamido-3-(benzylamino)-3-oxopropyl acetate) and match retention times/spectra to confirm identity .
- Crystallography : Single-crystal X-ray diffraction provides definitive structural assignments for persistent unknowns .
Advanced: How do steric and electronic effects influence the reactivity of the sulfanyl and acetamido groups?
Methodological Answer:
- Steric Effects : The tert-butyl group creates steric hindrance, slowing nucleophilic attacks at the adjacent carbonyl. This requires bulky bases (e.g., DBU) to deprotonate thiols without side reactions .
- Electronic Effects : The electron-withdrawing acetamido group increases electrophilicity at the β-carbon, favoring Michael additions or thiol-disulfide exchanges .
- pH-Dependent Reactivity : Under acidic conditions, the amino group in the 3-amino-2-hydroxy-3-oxopropyl moiety protonates, altering hydrogen-bonding networks and solubility .
Advanced: What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
Methodological Answer:
- Chiral Resolution : Use chiral stationary phases (CSPs) in preparative HPLC or employ enzymatic resolution (e.g., lipases) to separate enantiomers .
- Asymmetric Catalysis : Chiral ligands (e.g., BINAP) or organocatalysts (e.g., proline derivatives) enforce stereocontrol during key steps like sulfanyl group introduction .
- Process Analytical Technology (PAT) : Real-time monitoring via Raman spectroscopy ensures consistent enantiomeric excess (ee) during scale-up .
Advanced: How can computational modeling aid in predicting degradation pathways?
Methodological Answer:
- DFT Calculations : Predict thermodynamically favorable degradation routes (e.g., hydrolysis of the tert-butyl ester under acidic conditions) .
- Molecular Dynamics (MD) : Simulate solvent interactions to identify labile bonds (e.g., ester or amide linkages) prone to cleavage .
- QSPR Models : Correlate structural descriptors (e.g., logP, polar surface area) with stability data to design derivatives with improved shelf life .
Advanced: What comparative studies exist between this compound and its analogs in biological activity?
Methodological Answer:
- Enzyme Inhibition Assays : Compare IC values against serine hydrolases or proteases to assess the impact of substituent variations (e.g., tert-butyl vs. benzyl groups) .
- Metabolic Stability : Radiolabeled analogs (e.g., C-acetamido) track hepatic clearance rates in microsomal assays .
- Structural-Activity Relationships (SAR) : Modify the 3-amino-2-hydroxy-3-oxopropyl chain to evaluate effects on target binding (e.g., via SPR or ITC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
